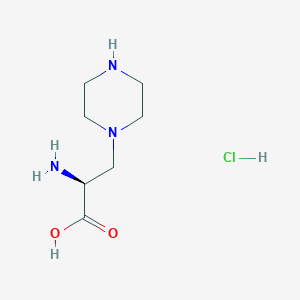

(S)-2-Amino-3-(Piperazin-1-yl)propansäure-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

Target of Action

It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it can be inferred that the compound might interact with similar targets.

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in the cellular processes regulated by these targets.

Biochemical Pathways

Given the known activities of piperazine derivatives, it can be inferred that the compound might affect pathways related to dopamine and serotonin signaling .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound might have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Based on the known activities of piperazine derivatives, it can be inferred that the compound might lead to changes in cellular processes regulated by dopamine and serotonin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: A simpler structure with similar biological activities.

2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another piperazine derivative with potential therapeutic applications.

Uniqueness

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride is unique due to its specific structural features, which allow for diverse chemical modifications and a broad range of applications in various fields.

Biologische Aktivität

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride, also known as piperazinyl propanoic acid, is a compound with significant biological activity. Its structure allows it to function as a building block in various chemical syntheses and has potential therapeutic applications. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-2-amino-3-piperazin-1-ylpropanoic acid; hydrochloride

- Molecular Formula : C7H16ClN3O2

- Molecular Weight : 195.68 g/mol

- CAS Number : 1334509-90-8

- Structure : The compound features a piperazine ring attached to a propanoic acid moiety, which contributes to its biological interactions.

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride has been investigated for its role as a ligand in receptor studies, particularly in relation to neurotransmitter receptors. Its structural characteristics enable it to interact with various biological targets, potentially influencing neurotransmission and other physiological processes.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological effects:

- Antiviral Activity : Studies have suggested that derivatives of this compound could possess antiviral properties, making them candidates for further development in treating viral infections .

- Antipsychotic Effects : The compound is being explored for its potential use in treating psychiatric disorders due to its interaction with neurotransmitter systems .

- Antimicrobial Properties : Preliminary investigations have shown that it may have antimicrobial effects against certain bacterial strains, indicating potential use in combating infections .

In Vitro Studies

One notable study explored the antimicrobial efficacy of (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity against Gram-positive bacteria, with observed MIC values ranging from 15.625 μM to 125 μM against reference strains .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Antiviral Research

A study investigating the antiviral potential of piperazine derivatives found that certain modifications of the compound enhanced its efficacy against viral pathogens. The research highlighted the importance of the piperazine structure in mediating these effects, suggesting avenues for optimizing antiviral activity through structural modifications .

Neuropharmacological Studies

Research focused on the neuropharmacological effects of (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride has revealed its potential as a modulator of neurotransmitter systems. Animal studies demonstrated that administration of the compound led to significant alterations in behavior consistent with antipsychotic effects, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride, it is useful to compare it with other piperazine derivatives:

| Compound Name | Biological Activity |

|---|---|

| Piperazine | General anxiolytic effects |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Antimicrobial activity |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)acetamide | Antipsychotic properties |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-piperazin-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c8-6(7(11)12)5-10-3-1-9-2-4-10;/h6,9H,1-5,8H2,(H,11,12);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSDAAZSZARRNY-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.